molecular formula C10H11N7O5 B4376189 1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4376189
M. Wt: 309.24 g/mol
InChI Key: BKIWCGIPKNJQNN-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of nitro groups and a carboxamide functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole precursor followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong acids like nitric acid for nitration and amide formation under controlled temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups or the carboxamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, amines, and higher oxidation state compounds.

Scientific Research Applications

1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxamide group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
  • 2-methyl-4-nitro-1H-imidazole
  • Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate

Uniqueness

1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual nitro and carboxamide functionalities make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-4-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7O5/c1-14-6-8(17(21)22)9(13-14)10(18)11-2-3-15-5-7(4-12-15)16(19)20/h4-6H,2-3H2,1H3,(H,11,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIWCGIPKNJQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
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1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
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1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
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1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
1-methyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

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